Omaveloxolone

Inflammation Nrf2 Activation Macrophage Biology

Omaveloxolone (RTA 408) is the ONLY FDA-approved Nrf2 activator for Friedreich's ataxia, validated by clinical mFARS benefit. Its C-28 difluoropropanamide modification confers distinct PK/PD and superior safety over bardoxolone methyl. Ideal as a definitive positive control for Nrf2-targeting programs in neurodegeneration, inflammation, and mitochondrial disorders. Low nM IC50 in NO suppression assays ensures robust target engagement. Not a generic triterpenoid—this is the clinically validated reference standard for FA research. Ensure your study's relevance with the regulatory-approved molecule.

Molecular Formula C33H44F2N2O3
Molecular Weight 554.7 g/mol
CAS No. 1474034-05-3
Cat. No. B612239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOmaveloxolone
CAS1474034-05-3
SynonymsRTA408;  RTA408;  RTA-408. Omaveloxolone
Molecular FormulaC33H44F2N2O3
Molecular Weight554.7 g/mol
Structural Identifiers
SMILESCC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)NC(=O)C(C)(F)F)C
InChIInChI=1S/C33H44F2N2O3/c1-27(2)11-13-33(37-26(40)32(8,34)35)14-12-31(7)24(20(33)17-27)21(38)15-23-29(5)16-19(18-36)25(39)28(3,4)22(29)9-10-30(23,31)6/h15-16,20,22,24H,9-14,17H2,1-8H3,(H,37,40)/t20-,22-,24-,29-,30+,31+,33-/m0/s1
InChIKeyRJCWBNBKOKFWNY-IDPLTSGASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite solid powder
SolubilityPractically insoluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Omaveloxolone (CAS 1474034-05-3) for Research and Drug Development: A Potent, Second-Generation Nrf2 Activator with Distinct Regulatory Status and Pharmacokinetic Profile


Omaveloxolone (RTA 408) is a second-generation synthetic oleanane triterpenoid that potently activates the transcription factor Nrf2, thereby modulating the expression of genes with antioxidative, anti-inflammatory, and mitochondrial bioenergetic activities [1]. Structurally resembling the first-generation analog bardoxolone methyl (CDDO-Me/RTA 402), omaveloxolone features a critical modification—a difluoropropanamide moiety replacing the carboxylic acid group at the C-28 position—which confers distinct pharmacokinetic and pharmacodynamic properties [2]. This compound is the first and only therapy approved by the U.S. FDA (as Skyclarys®) for the treatment of Friedreich's ataxia, a rare, degenerative neuromuscular disorder [3].

Why Omaveloxolone Cannot Be Substituted with Other Nrf2 Activators Like Bardoxolone Methyl


While both omaveloxolone and its first-generation analog bardoxolone methyl (CDDO-Me) are potent Nrf2 activators and share a core triterpenoid scaffold, critical differences in molecular structure, pharmacokinetics, safety profile, and regulatory status preclude simple substitution [1]. The difluoropropanamide modification in omaveloxolone alters its tissue distribution and metabolic stability, leading to a different in vivo exposure profile [2]. Furthermore, bardoxolone methyl's clinical development has been significantly hampered by serious adverse events, including a higher rate of heart failure and related hospitalizations observed in a Phase 3 trial, whereas omaveloxolone has demonstrated a generally favorable safety and tolerability profile in its pivotal registration trials [3]. This combination of distinct molecular and clinical attributes makes omaveloxolone a unique, non-fungible entity for both research applications and therapeutic use.

Quantitative Evidence Guide: Head-to-Head Performance Data for Omaveloxolone vs. Key Comparators


Comparative In Vitro Potency: NO Suppression in Macrophages

In a direct comparative assay using RAW 264.7 mouse macrophages stimulated with IFNγ, omaveloxolone (RTA 408) and bardoxolone methyl (RTA 402) were both found to potently suppress nitric oxide (NO) production. The measured potency was similar between the two compounds, indicating that the structural modification does not diminish its ability to engage the Nrf2 pathway and exert anti-inflammatory effects in this cellular context [1].

Inflammation Nrf2 Activation Macrophage Biology

Clinical Differentiation: Neurological Efficacy in Friedreich's Ataxia (FA)

Omaveloxolone is the first and only drug to demonstrate a statistically significant improvement in neurological function in patients with Friedreich's ataxia in a randomized, placebo-controlled Phase 2/3 trial [1]. This outcome stands in stark contrast to the clinical development of bardoxolone methyl, which has not been pursued or demonstrated to be effective for this indication. The lack of a direct comparator in FA underscores omaveloxolone's unique position for this disease-relevant application.

Neurology Friedreich's Ataxia Clinical Trial mFARS

Safety Differentiation: Mitigated Cardiovascular Risk Signal

A key differentiator for omaveloxolone is its distinct safety profile compared to bardoxolone methyl. While a direct head-to-head clinical safety trial has not been conducted, the clinical experience with bardoxolone methyl is notable for a significant increase in heart failure-related adverse events that halted a major Phase 3 trial [1]. In contrast, the Phase 2/3 MOXIe trial of omaveloxolone in Friedreich's ataxia reported a generally favorable tolerability profile, with adverse events being mostly mild or moderate and not leading to high discontinuation rates [2].

Drug Safety Cardiovascular Clinical Pharmacology

Pharmacokinetic Differentiation: Extended Half-Life and Dose-Proportional Exposure

Omaveloxolone exhibits pharmacokinetic properties that differ from bardoxolone methyl. In non-human primates, omaveloxolone showed an apparent terminal half-life of approximately 9 to 18 hours after a single oral dose, with a longer half-life of up to 57 hours observed in human patients [1][2]. Bardoxolone methyl, in a Phase I oncology trial, was reported to have a long terminal half-life of 39 hours at high doses but also demonstrated nonlinear (dose-dependent) pharmacokinetics and high interpatient variability [3].

Pharmacokinetics ADME Drug Development

High-Value Research and Procurement Applications for Omaveloxolone Based on Evidence


Lead Compound for Friedreich's Ataxia and Other Mitochondrial Disease Research

Given its unique status as the only FDA-approved therapy for Friedreich's ataxia (FA) with a demonstrated clinical benefit on the mFARS neurological scale [1], omaveloxolone is the definitive reference compound for any research program investigating Nrf2 activation in FA or related mitochondrial disorders. Its use as a positive control in preclinical models or as a benchmark in novel drug discovery efforts is scientifically justified by its robust clinical validation [2].

In Vivo Model Development for Evaluating Nrf2-Mediated Tissue Protection

The well-characterized pharmacokinetic profile of omaveloxolone in primates and humans, showing dose-proportional exposure and measurable brain penetration, makes it an ideal tool compound for in vivo studies [1]. Researchers can confidently use it to establish PK/PD relationships for Nrf2 target gene induction in tissues of interest (e.g., liver, lung, brain) and to evaluate the therapeutic potential of Nrf2 activation in animal models of neurodegeneration, inflammation, and ischemia-reperfusion injury [2].

Selectivity Profiling and Off-Target Assessment in Cellular Models

For studies focused on Nrf2 pathway activation, omaveloxolone's potent activity (low nM IC50 in NO suppression assays) provides a strong and validated positive control [1]. Its use is particularly relevant when screening novel Nrf2 activators to benchmark potency and ensure target engagement. Its distinct structure relative to bardoxolone methyl also allows for comparative studies to elucidate the functional consequences of the C-28 modification on cellular selectivity and downstream gene expression patterns [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Omaveloxolone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.